Acetone thiosemicarbazone
Overview
Description
Acetone thiosemicarbazone is a chemical compound with the molecular formula C₄H₉N₃S. It is known for its use in the plastics industry, particularly in the manufacture of polyvinyl chloride (PVC) to terminate the polymerization process
Mechanism of Action
Target of Action
Acetone thiosemicarbazone is a chemical compound with the molecular formula C4H9N3S . The primary targets of this compound are cancer cells . The compound exhibits potent cytotoxicity against various cancer cell lines . The antitumor activity of thiosemicarbazone-derived compounds is triggered by the coordination of the thiosemicarbazone moiety to metals such as palladium and platinum . This results in the generation of thiosemicarbazones metal complexes that affect critical molecular targets in tumors .
Mode of Action
The mode of action of this compound involves a variety of intermolecular interactions. The compound is synthesized through the addition-elimination reaction of thiosemicarbazide with acetone . The dimerization of two thiosemicarbazone units through a pair of N-H···S hydrogen bonds is a universal feature of the solid-state structures in this series . The organoiodines serve to link chains through either I···S or I···N halogen bonding, or less commonly, S···I chalcogen bonding . This variety of intermolecular interactions leads to the formation of double-stranded chains, ribbons, and sheets .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its anticancer properties. The compound induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS) . This ROS-mediated apoptosis is a key pathway through which this compound exerts its anticancer property .
Pharmacokinetics
Theoretical studies using swissadme and admetsar programs suggest that the bioavailability and bioactivity of thiosemicarbazone derivatives may be high .
Result of Action
The result of this compound’s action is the induction of apoptosis in cancer cells . The compound exhibits potent cytotoxicity against various cancer cell lines, including MCF-7, SK-mel-2, and DU145 . The mechanism of this action is primarily through ROS-mediated apoptosis .
Biochemical Analysis
Biochemical Properties
Acetone thiosemicarbazone interacts with various biomolecules in biochemical reactions . The synthesis of thiosemicarbazones involves the addition of thiosemicarbazide to acetone or aldehydes, which contain additional heteroatoms to increase the diversity of possible intermolecular interactions .
Cellular Effects
Related thiosemicarbazone analogs have shown cytotoxic activities . These compounds have been found to exhibit potent cytotoxicity against various cancer cell lines .
Molecular Mechanism
It is known that thiosemicarbazones can form intermolecular interactions through hydrogen and halogen bonding . These interactions can influence the activity of enzymes and other biomolecules .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Related thiosemicarbazone compounds have shown cytotoxic activities at certain concentrations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetone thiosemicarbazone can be synthesized through the addition-elimination reaction of thiosemicarbazide with acetone. This reaction typically involves mixing thiosemicarbazide with acetone under controlled conditions to form the desired product . The reaction is facilitated by the presence of a catalyst and is usually carried out at room temperature.
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates .
Chemical Reactions Analysis
Types of Reactions: Acetone thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
Acetone thiosemicarbazone has been investigated for a wide range of scientific research applications, including:
Comparison with Similar Compounds
Thiosemicarbazide: A precursor to thiosemicarbazones, known for its use in various synthetic applications.
Thiochromanone Thiosemicarbazone: Exhibits similar biological activities but with different structural features.
Benzothiazepine Thiosemicarbazone: Known for its cytotoxic properties against cancer cells.
Uniqueness: Acetone thiosemicarbazone is unique due to its specific structure, which allows it to form stable coordination complexes and exhibit a wide range of chemical reactivity. Its applications in both industrial and scientific research settings highlight its versatility and importance in various fields .
Properties
IUPAC Name |
(propan-2-ylideneamino)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3S/c1-3(2)6-7-4(5)8/h1-2H3,(H3,5,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUDPIIGGVBZEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3S | |
Record name | ACETONE THIOSEMICARBAZIDE | |
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DSSTOX Substance ID |
DTXSID6044480 | |
Record name | Acetone thiosemicarbazide | |
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Molecular Weight |
131.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Acetone thiosemicarbazide is a solid. (EPA, 1998), Solid; [CAMEO] White to pale brown solid; [Alfa Aesar MSDS] | |
Record name | ACETONE THIOSEMICARBAZIDE | |
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Record name | Acetone thiosemicarbazide | |
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CAS No. |
1752-30-3 | |
Record name | ACETONE THIOSEMICARBAZIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/10000 | |
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Record name | 2-(1-Methylethylidene)hydrazinecarbothioamide | |
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Record name | Acetone thiosemicarbazide | |
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Record name | Acetone thiosemicarbazone | |
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Record name | Hydrazinecarbothioamide, 2-(1-methylethylidene)- | |
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Record name | Acetone thiosemicarbazide | |
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Record name | Acetone thiosemicarbazone | |
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Record name | ACETONE THIOSEMICARBAZONE | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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